molecular formula C6H4BrN3 B1377803 4-Amino-5-bromonicotinonitrile CAS No. 1628557-07-2

4-Amino-5-bromonicotinonitrile

Cat. No. B1377803
M. Wt: 198.02 g/mol
InChI Key: SJJRLZADCIZUCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Amino-5-bromonicotinonitrile consists of a pyridine ring substituted with an amino group at the 4th position and a bromo group at the 5th position .


Physical And Chemical Properties Analysis

4-Amino-5-bromonicotinonitrile has a molecular weight of 198.02 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Multicomponent Synthesis

The compound 4-Amino-5-bromonicotinonitrile is involved in the synthesis of various nicotinonitrile derivatives, showcasing its utility in chemical research. For instance, a study demonstrated an efficient single-pot strategy for creating 2-amino nicotinonitrile derivatives through a multi-component reaction utilizing arylaldehydes, methylketones, malononitrile, and ammonium acetate, with tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This approach highlights the compound's role in facilitating complex chemical syntheses in a more streamlined and environmentally friendly manner (Kurumurthy et al., 2015).

Bronchodilation Properties

Another significant application of 4-Amino-5-bromonicotinonitrile derivatives is in the medical field, particularly in the development of compounds with bronchodilation properties. Research has shown that certain nicotinonitrile derivatives, synthesized through reactions involving ketones and ylidenemalononitrile, exhibit substantial bronchodilation effects. These compounds have shown to possess up to three times the potency of standard references like theophylline in pre-contracted tracheal rings, indicating their potential as therapeutic agents in respiratory conditions such as asthma or COPD (Soliman et al., 2017).

Herbicide Resistance

In the field of agricultural biotechnology, 4-Amino-5-bromonicotinonitrile derivatives have been explored for their potential in conferring herbicide resistance to transgenic plants. A landmark study involved the cloning of a gene encoding a specific nitrilase capable of converting bromoxynil (a herbicide) into its primary metabolite, thereby conferring resistance to the herbicide in transgenic tobacco plants. This research opens up avenues for developing crop varieties that are resistant to specific herbicides, thus contributing to more sustainable agricultural practices (Stalker et al., 1988).

Electrocatalytic Multicomponent Assembling

The compound also finds application in electrocatalytic processes, such as the multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process is facilitated by electrolysis in the presence of sodium bromide as an electrolyte, showcasing the compound's utility in synthesizing complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Vafajoo et al., 2014).

properties

IUPAC Name

4-amino-5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRLZADCIZUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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